molecular formula C25H26N6O4S B11670061 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11670061
M. Wt: 506.6 g/mol
InChI Key: BWSJNWHVUKMSLF-CVKSISIWSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-thioacetohydrazide derivatives, characterized by a central 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively. The thioacetohydrazide moiety is functionalized with a (1-methyl-1H-pyrrol-2-yl)methylidene group, imparting unique electronic and steric properties. Such derivatives are synthesized via condensation reactions between thioacetohydrazides and aldehydes or ketones, often under acidic or reflux conditions . The 3,4,5-trimethoxyphenyl group is notable for its electron-rich nature, which may enhance π-π stacking interactions in biological targets, while the pyrrole moiety could influence solubility and hydrogen-bonding capacity .

Properties

Molecular Formula

C25H26N6O4S

Molecular Weight

506.6 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H26N6O4S/c1-30-12-8-11-19(30)15-26-27-22(32)16-36-25-29-28-24(31(25)18-9-6-5-7-10-18)17-13-20(33-2)23(35-4)21(14-17)34-3/h5-15H,16H2,1-4H3,(H,27,32)/b26-15+

InChI Key

BWSJNWHVUKMSLF-CVKSISIWSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Utilized as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Triazole Substituents Hydrazide Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target: N'-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-phenyl, 5-(3,4,5-trimethoxyphenyl) (1-Methyl-1H-pyrrol-2-yl)methylidene C₃₀H₂₉N₇O₄S 607.67 (calc.) N/A N/A
ZE-4b: N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide 4-ethyl, 5-(pyridine-2-yl) (2-Phenyl)methylidene C₂₀H₂₀N₆OS 408.48 N/A N/A
ZE-5a: N-[{(4-Methylphenyl)sulfonyl}-2-(4-cyclohexyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide 4-cyclohexyl, 5-(pyridine-2-yl) (4-Methylphenyl)sulfonyl C₂₅H₂₉N₅O₂S₂ 527.65 N/A N/A
Compound 9: N′-(4-Methylbenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-phenyl, 5-(2-(phenylamino)ethyl) 4-Methylbenzylidene C₂₆H₂₆N₆OS 486.60 189–190 64
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide 5-(4-chlorophenyl), 4-(4-methylphenyl) (3-Methylphenyl)methylidene C₂₇H₂₄ClN₅OS 518.03 N/A N/A

Key Observations:

Structural Variations: The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs with simpler aryl (e.g., phenyl, pyridyl) or alkyl (e.g., ethyl, cyclohexyl) substituents . The pyrrole-derived hydrazide moiety is unique compared to benzylidene (e.g., Compound 9 ) or sulfonyl (e.g., ZE-5a ) groups, which may alter solubility and conformational flexibility.

Melting points for similar compounds range widely (169–259°C ), suggesting that the target compound’s melting point may fall within this range.

Synthetic Feasibility :

  • Yields for analogous compounds (33–70% ) indicate moderate efficiency, likely due to challenges in crystallizing bulky substituents.

Methodological Considerations

  • Structural Characterization : Techniques such as FTIR (e.g., C=O stretch at ~1702 cm⁻¹ ), NMR (e.g., N=CH signals at δ 8.1 ppm ), and X-ray crystallography (using SHELXL or ORTEP ) are standard for confirming triazole-thioacetohydrazide structures.
  • Electronic Effects : The 3,4,5-trimethoxyphenyl group’s electron-donating methoxy substituents may stabilize charge-transfer interactions, contrasting with electron-withdrawing groups (e.g., nitro in ) that reduce electron density .

Biological Activity

N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with various hydrazides and triazole derivatives. The final product features a pyrrole moiety linked to a triazole and an acetohydrazide group, contributing to its potential pharmacological profile.

Structural Formula

The molecular formula of the compound is C25H26N6O4SC_{25}H_{26}N_6O_4S with a molecular weight of approximately 506.588 g/mol. The structural integrity is maintained through various intermolecular interactions such as hydrogen bonding and π-π stacking.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity against various human cancer cell lines. The compound's mechanism involves:

  • Inhibition of Tubulin Polymerization : Similar to other compounds with a triazole scaffold, it interferes with microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa0.21Apoptosis induction
A5490.31Tubulin polymerization inhibition
HT-290.25Cell cycle arrest in G2/M phase
SMMC-77210.29Disruption of microtubule network

Other Biological Activities

In addition to its anticancer effects, the compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Exhibits moderate antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Shows potential in reducing inflammation markers in vitro.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in vivo using mouse models bearing xenograft tumors. Results indicated that treatment with the compound significantly reduced tumor size compared to control groups.

Key Findings:

  • Tumor Size Reduction : Average reduction of 50% in treated mice after four weeks.
  • Survival Rate Improvement : Increased survival rate by approximately 30% in treated cohorts.

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